molecular formula C21H41NO11 B8222895 Boc-NH-PEG7-acetic Acid

Boc-NH-PEG7-acetic Acid

Cat. No.: B8222895
M. Wt: 483.5 g/mol
InChI Key: JZVPPASVRSYVSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-NH-PEG7-acetic acid typically involves the reaction of polyethylene glycol with tert-butoxycarbonyl (Boc) protected amine and acetic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity, typically greater than 98%, which is crucial for its application in scientific research .

Chemical Reactions Analysis

Types of Reactions

Boc-NH-PEG7-acetic acid primarily undergoes substitution reactions where the Boc protecting group can be removed under acidic conditions to yield the free amine. This free amine can then participate in further coupling reactions to form PROTACs .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are PROTAC molecules, which are bifunctional molecules designed to induce the degradation of specific target proteins .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-NH-PEG7-acetic acid involves its role as a linker in PROTACs. PROTACs function by bringing the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO11/c1-21(2,3)33-20(25)22-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19(23)24/h4-18H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVPPASVRSYVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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